molecular formula C13H12ClN5O4 B10956020 N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B10956020
M. Wt: 337.72 g/mol
InChI Key: HNYDONACIJTAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound that features a pyrazole ring substituted with a chloro and ethyl group, linked to a nitrobenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Chloro Group: Formation of various substituted pyrazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its combination of a pyrazole ring with a nitrobenzenecarboximidamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H12ClN5O4

Molecular Weight

337.72 g/mol

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-chloro-2-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12ClN5O4/c1-2-18-11(10(14)7-16-18)13(20)23-17-12(15)8-3-5-9(6-4-8)19(21)22/h3-7H,2H2,1H3,(H2,15,17)

InChI Key

HNYDONACIJTAFX-UHFFFAOYSA-N

Isomeric SMILES

CCN1C(=C(C=N1)Cl)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.